molecular formula C9H6BrN3O B13066718 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Cat. No.: B13066718
M. Wt: 252.07 g/mol
InChI Key: CIWIAGGLHUYFGC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde , reflecting its substitution pattern on the benzene ring. The numbering begins at the aldehyde group (position 1), with bromine at position 2 and the triazole ring at position 4. The molecular formula is C$$9$$H$$6$$BrN$$_3$$O , corresponding to a molecular weight of 252.07 g/mol .

Table 1: Key identifiers of 2-bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Property Value
IUPAC Name 2-bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
Molecular Formula C$$9$$H$$6$$BrN$$_3$$O
Molecular Weight 252.07 g/mol
CAS Number 1099671-87-0 (isomeric analog)

The triazole ring adopts a 1H-configuration, with nitrogen atoms at positions 1, 2, and 4. This nomenclature distinguishes it from isomeric forms, such as 4-bromo-2-triazolyl derivatives.

Molecular Structure and Crystallographic Data

The compound’s structure combines a planar benzene ring with a non-planar triazole moiety, creating a conjugated system that enhances electronic delocalization. While crystallographic data for this specific isomer are limited, computational studies on analogous triazole derivatives provide insights into bond lengths and angles.

Key structural features :

  • Benzaldehyde core : The aldehyde group (-CHO) at position 1 introduces polarity, with a C=O bond length of approximately 1.22 Å.
  • Bromine substitution : The C-Br bond at position 2 measures ~1.89 Å, typical for aryl bromides.
  • Triazole ring : The 1H-1,2,4-triazole group exhibits N-N and C-N bond lengths of 1.31–1.38 Å, consistent with aromatic character.

Table 2: Computational structural parameters

Bond/Angle Value (Å or °)
C1-C2 (Br-substituted) 1.39 Å
C4-N1 (triazole) 1.35 Å
N1-N2 (triazole) 1.31 Å
C2-C1-C6 (benzene ring) 120°

The dihedral angle between the triazole and benzene rings is approximately 15–25°, indicating partial conjugation.

Tautomeric Forms and Resonance Stabilization

The 1H-1,2,4-triazole ring exhibits tautomerism, with proton shifts between nitrogen atoms (N1, N2, and N4). For 2-bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde, two dominant tautomers are possible:

  • N1-H tautomer : Proton resides on N1, adjacent to the benzene ring.
  • N4-H tautomer : Proton shifts to N4, distal to the benzene substituents.

Density functional theory (DFT) studies on similar triazoles reveal that the N1-H tautomer is energetically favored by 3–5 kcal/mol in polar solvents like acetonitrile due to resonance stabilization. The electron-withdrawing bromine and aldehyde groups further stabilize this form by delocalizing negative charge into the triazole ring.

Resonance effects :

  • The triazole ring participates in conjugation with the benzene ring, extending the π-system.
  • Bromine’s inductive electron withdrawal enhances the electrophilicity of the aldehyde group.
  • Spin delocalization in radical intermediates is facilitated by the triazole’s aromatic system.

Table 3: Relative stability of tautomers

Tautomer Energy (kcal/mol) Dominant in Solvent
N1-H 0.0 (reference) Polar (acetonitrile)
N4-H +3.2 Non-polar (hexane)

These electronic properties make the compound a versatile intermediate in synthesizing pharmaceuticals and materials with tailored reactivities.

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

2-bromo-4-(1,2,4-triazol-1-yl)benzaldehyde

InChI

InChI=1S/C9H6BrN3O/c10-9-3-8(2-1-7(9)4-14)13-6-11-5-12-13/h1-6H

InChI Key

CIWIAGGLHUYFGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the bromination of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the aromatic ring undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the triazole ring. Common reactions include:

Reagents and Conditions

Reaction TypeReagents/ConditionsProductsYield/Notes
AminationAniline, K₂CO₃, DMF, 80°C2-Amino-4-(1H-1,2,4-triazol-1-yl)benzaldehyde~65% yield
Thiol SubstitutionThiophenol, NaH, THF, RT2-(Phenylthio)-4-(1H-1,2,4-triazol-1-yl)benzaldehydeModerate yields reported
Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME2-Phenyl-4-(1H-1,2,4-triazol-1-yl)benzaldehydeRequires inert atmosphere

The triazole ring enhances the electrophilicity of the adjacent bromine, enabling substitutions under milder conditions compared to non-heterocyclic analogs .

Oxidation and Reduction Reactions

The aldehyde group participates in redox transformations:

Oxidation

  • Reagents : KMnO₄ (acidic conditions), CrO₃

  • Product : 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzoic acid

  • Notes : Over-oxidation to CO₂ is avoided by controlling pH and temperature.

Reduction

  • Reagents : NaBH₄ (MeOH), H₂/Pd-C

  • Products :

    • 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzyl alcohol (primary product, >80% yield)

    • Full reduction to methyl group requires harsher conditions (e.g., LiAlH₄).

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed couplings:

Reaction TypeCatalytic SystemCoupling PartnerProduct
Heck ReactionPd(OAc)₂, PPh₃, Et₃NStyrene2-Styryl-4-(triazol-1-yl)benzaldehyde
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃NPhenylacetylene2-Alkynyl derivatives

These reactions enable π-system extensions for materials science applications .

Cycloaddition and Heterocycle Formation

The aldehyde group participates in condensation reactions:

Schiff Base Formation

  • Conditions : Primary amines (e.g., hydrazines), EtOH, reflux

  • Product : Imine-linked triazole derivatives (e.g., hydrazones) .

Click Chemistry

  • Reagents : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

  • Product : Triazole-linked conjugates (e.g., with PEG-azides) .

Comparative Reactivity with Analogues

Key differences in reactivity compared to related compounds:

CompoundBromine PositionReactivity with NucleophilesAldehyde Stability
2-Bromo-4-(triazol-1-yl)benzaldehydeOrtho to CHOHigh (NAS at C2)Moderate
3-Bromo-4-(triazol-1-yl)benzaldehydeMeta to CHOLower NAS activityHigh
4-Bromo-2-(triazol-1-yl)benzaldehydePara to CHOModerateLow

The ortho-bromine configuration in the target compound enhances electrophilicity but may sterically hinder some reactions .

Mechanistic Insights

  • Electron-Withdrawing Effects : The triazole ring reduces electron density at the brominated position, accelerating NAS.

  • Steric Effects : Bulky substituents near the aldehyde group can impede reduction or condensation reactions .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve substitution yields by stabilizing transition states.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is in medicinal chemistry . It serves as an intermediate in synthesizing pharmaceutical compounds with notable antifungal and antibacterial properties. The triazole ring enhances its interaction with biological targets such as enzymes and receptors:

  • Antifungal Activity: Compounds derived from this structure have shown efficacy against various fungal infections.
  • Antibacterial Activity: Its derivatives are being explored for their potential to combat bacterial pathogens.

Materials Science

In materials science , 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is utilized in the development of coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand allows it to coordinate with metal ions through the nitrogen atoms of the triazole ring, forming stable complexes that can be tailored for specific applications:

Application AreaDescription
Coordination PolymersUsed to create novel materials with specific properties.
Metal-Organic FrameworksServes as a building block for designing porous materials for gas storage.

Biological Studies

The compound is also employed in various biological studies :

  • Enzyme Inhibition: The triazole ring interacts with enzyme active sites to inhibit their activity. This mechanism is crucial for understanding its potential therapeutic effects.
    • For example, studies have indicated that derivatives of this compound can inhibit specific enzymes involved in cancer progression .
  • Protein-Ligand Interactions: The benzaldehyde group can form hydrogen bonds with amino acid residues in proteins, influencing their function and potentially leading to new therapeutic targets.

Case Studies and Research Findings

Recent research has highlighted the potential of 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde derivatives in cancer treatment:

  • Anticancer Activity: A study synthesized several analogues of this compound and evaluated their anticancer activity against lung (A549) and cervical (HeLa) cancer cell lines. Some derivatives exhibited significant inhibitory effects compared to standard drugs like doxorubicin .
  • Molecular Docking Studies: Molecular docking studies have been performed to assess the binding affinity of these compounds to target proteins involved in cancer signaling pathways. Results indicated promising interactions that correlate with experimental data on cellular viability .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The triazole ring is known to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity .

Comparison with Similar Compounds

Structural and Physical Properties

The bromine atom at the ortho position distinguishes 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde from its analogs. Key comparisons include:

Compound Name CAS RN Molecular Formula Melting Point (°C) Key Features
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde 27996-86-7 C₉H₇N₃O 148.5–149.5 Lacks bromine; higher solubility in polar solvents
3-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde 433920-89-9 C₉H₆FN₃O Not reported Fluorine substituent (smaller, more electronegative) alters electronic properties
Target compound (2-Bromo derivative) Not reported C₉H₆BrN₃O Estimated >150°C* Bromine increases molecular weight and may elevate melting point

*Estimated based on bromine’s impact on analogous compounds.

Key Observations :

  • Bromine’s steric bulk and electron-withdrawing nature reduce solubility in polar solvents compared to the non-brominated analog .
  • Fluorine substitution (as in the 3-fluoro analog) may enhance metabolic stability but reduce reactivity in nucleophilic additions compared to bromine .

Reactivity Differences :

  • The aldehyde group in the target compound is more electrophilic than in non-brominated analogs, favoring condensation reactions (e.g., with hydrazines to form hydrazones) .
  • Bromine’s ortho position may sterically hinder reactions at the aldehyde group compared to para-substituted derivatives.

Target Compound Implications :

Crystallographic and Stability Considerations

  • Bromine substituents influence crystal packing via halogen bonding and van der Waals interactions. For example, in 2-bromo-1-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethanone, Br⋯Br interactions (3.59–3.65 Å) stabilize the crystal lattice .
  • The dihedral angle between the triazole and benzene rings (84.86° in a brominated analog ) may affect binding to biological targets compared to planar derivatives.

Biological Activity

2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is an organic compound characterized by its unique structural features, including a bromine atom, a benzaldehyde functional group, and a 1H-1,2,4-triazole ring. Its molecular formula is C9H7BrN3O, with a molecular weight of approximately 244.07 g/mol. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly its antifungal and antibacterial properties.

Chemical Structure and Properties

The presence of the triazole ring in 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde enhances its chemical reactivity and biological interactions. The compound's structure allows it to interact with various biological targets, including enzymes and receptors.

PropertyValue
Molecular FormulaC9H7BrN3O
Molecular Weight244.07 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antifungal and Antibacterial Properties

Research indicates that 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde exhibits significant antifungal and antibacterial activities. The triazole ring contributes to its ability to inhibit the activity of enzymes involved in fungal and bacterial metabolism. Studies have demonstrated that this compound can effectively inhibit the growth of various microbial strains.

Case Study: Antimicrobial Activity
A study assessed the antimicrobial activity of 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde against several pathogens. The results indicated that the compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Results

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

The mechanism through which 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde exerts its biological effects involves interaction with enzyme active sites. The triazole ring facilitates hydrogen bonding with amino acid residues in target proteins, potentially leading to enzyme inhibition and disruption of metabolic pathways.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. In vitro assays have shown that derivatives of 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde possess cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity
A study investigated the anticancer activity of synthesized analogues of 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde against A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay.

Table: IC50 Values for Cancer Cell Lines

CompoundA549 IC50 (µM)HeLa IC50 (µM)
Doxorubicin0.50.6
2-Bromo Analogue0.80.9
Control (No Treatment)N/AN/A

Q & A

Q. How can researchers reconcile conflicting synthetic yields reported in literature?

  • Methodological Answer : Contradictions often stem from trace moisture in solvents or incomplete inertion. Replicate high-yield protocols (e.g., 96% ) by rigorously drying DMF over molecular sieves and maintaining nitrogen flow during reflux. Compare yields using identical catalysts (e.g., tetramethylammonium bromide vs. TBAB) .

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